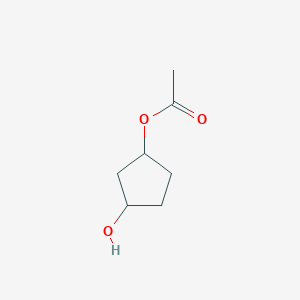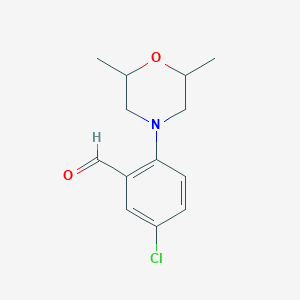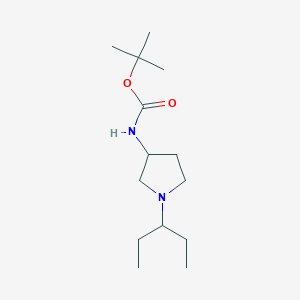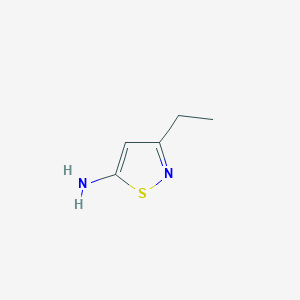
3-Acetoxy-5-hydroxy-cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-Hydroxycyclopentyl acetate is an organic compound characterized by a cyclopentane ring with a hydroxyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-hydroxycyclopentyl acetate can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired compound . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of (1S,3R)-3-hydroxycyclopentyl acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and sustainable synthesis methods are preferred to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-Hydroxycyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The acetate ester can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the acetate ester can produce cyclopentanol derivatives .
Aplicaciones Científicas De Investigación
(1S,3R)-3-Hydroxycyclopentyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-hydroxycyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor for the synthesis of compounds that inhibit enzymes or modulate signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3R)-3-tert-Butylcyclohexyl acetate
- (1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane
Uniqueness
(1S,3R)-3-Hydroxycyclopentyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(3-hydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3 |
Clave InChI |
BWFGXNSNXSWGQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)

![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14792164.png)
![4-Isoxazolidinol, 2-[[6-[(3,5-dimethyl-1H-pyrazol-4-YL)methyl]-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-D]pyrimidin-5-YL]carbonyl]-, (4S)-](/img/structure/B14792170.png)
![5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile](/img/structure/B14792171.png)
![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)





